![molecular formula C18H17N5O3S B2985788 N-(6-((4-oxo-4-(pyridin-2-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide CAS No. 1105247-88-8](/img/structure/B2985788.png)
N-(6-((4-oxo-4-(pyridin-2-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide
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Overview
Description
N-(6-((4-oxo-4-(pyridin-2-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Research has shown that derivatives of pyridine and furan, similar to the chemical structure of N-(6-((4-oxo-4-(pyridin-2-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide, are pivotal in synthesizing a wide range of heterocyclic compounds. These synthesized compounds have been explored for various biological activities, including their roles as amplifiers of antibiotics against bacterial strains and potential antiprotozoal agents.
Enhancing Antibiotic Efficacy : Certain derivatives have been studied for their potential to amplify the efficacy of antibiotics like phleomycin against bacterial infections, such as Escherichia coli. This suggests their role in overcoming bacterial resistance or enhancing the potency of existing antibiotic treatments (Brown & Cowden, 1982).
Antiprotozoal Properties : Another study synthesized derivatives that showed strong antiprotozoal activities, indicating potential applications in treating diseases caused by protozoan pathogens. These compounds demonstrated strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting their potential in developing new antiprotozoal therapies (Ismail et al., 2004).
Synthetic Methodologies : The research has also focused on developing novel synthetic methodologies for creating these heterocyclic compounds. Efficient synthetic routes have been explored for producing thio- and furan-fused heterocycles, which are crucial for pharmaceutical applications. These methods aim to enhance the efficiency and yield of the synthesis processes, contributing to the development of novel compounds with potential therapeutic applications (Ergun et al., 2014).
Mechanism of Action
Target of Action
The compound, also known as N-[6-({3-[(pyridin-2-yl)carbamoyl]propyl}sulfanyl)pyridazin-3-yl]furan-2-carboxamide, has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This suggests that the primary target of this compound is likely to be a protein or enzyme within the Mycobacterium tuberculosis bacterium.
Mode of Action
The compound’s significant activity against mycobacterium tuberculosis suggests it interacts with its target in a way that inhibits the growth or survival of the bacteria .
Biochemical Pathways
Given its anti-tubercular activity, it is likely that it interferes with essential biochemical pathways in mycobacterium tuberculosis, leading to the inhibition of bacterial growth or survival .
Pharmacokinetics
The compound’s significant anti-tubercular activity suggests it is able to reach its target site in the mycobacterium tuberculosis bacterium and exert its effects .
Result of Action
The compound has shown significant anti-tubercular activity, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra . This suggests that the compound’s action results in the inhibition of bacterial growth or survival.
properties
IUPAC Name |
N-[6-[4-oxo-4-(pyridin-2-ylamino)butyl]sulfanylpyridazin-3-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c24-16(20-14-6-1-2-10-19-14)7-4-12-27-17-9-8-15(22-23-17)21-18(25)13-5-3-11-26-13/h1-3,5-6,8-11H,4,7,12H2,(H,19,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKNBCGVQJDWQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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